1,1,2,2,3,3-Hexachloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

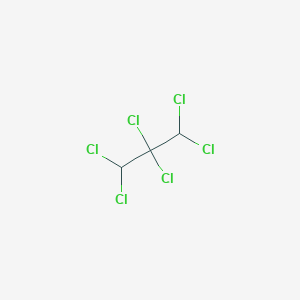

2D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3-hexachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl6/c4-1(5)3(8,9)2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCSXHFGNRDDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871240 | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-01-8 | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15600-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3-Hexachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-hexachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analysis Phase:this Phase Involves Two Key Components:

Exposure Assessment: This part characterizes the contact between the contaminant and the ecological receptors. It involves measuring or modeling the concentration of 1,1,2,2,3,3-Hexachloropropane in relevant environmental media (water, soil, sediment, air) and estimating the extent of exposure for different species.

Ecological Effects Assessment (Hazard Assessment): This component evaluates the relationship between the exposure level and the magnitude of adverse ecological effects. This is typically done by reviewing toxicological data from laboratory studies on representative species to determine toxicity reference values (e.g., LC50, NOAEC).

Risk Characterization:in the Final Phase, the Results of the Exposure and Effects Assessments Are Integrated to Estimate the Likelihood and Magnitude of Adverse Ecological Effects. This Involves Comparing the Estimated Environmental Concentrations with the Toxicity Reference Values to Generate a Risk Estimate. the Uncertainties Associated with the Entire Risk Assessment Process Are Also Identified and Discussed.researchgate.netthis Comprehensive Evaluation Helps Risk Managers Make Informed Decisions About the Need for and Extent of Remedial Actions.iaea.org

Comparative Analysis with Other Chlorinated Hydrocarbons in Environmental Context

The environmental behavior of 1,1,2,2,3,3-Hexachloropropane is best understood when compared with other chlorinated hydrocarbons, particularly its isomers and other chlorinated propanes and ethanes. ontosight.ai These comparisons highlight how molecular structure influences a compound's physical and chemical properties, and consequently its environmental fate. epa.gov

Highly chlorinated compounds like this compound are generally characterized by low water solubility, high density, and low volatility, which dictates their movement and persistence in the environment. They tend to partition from water into soil, sediment, and biota.

The table below provides a comparative overview of the physicochemical properties of this compound and some related chlorinated hydrocarbons.

| Property | This compound | 1,1,1,3,3,3-Hexachloropropane (B1216839) | 1,1,1,2,3,3-Hexachloropropane (B1656760) | Pentachloropropane |

| CAS Number | 15600-01-8 epa.gov | 3607-78-1 wikipedia.org | 5406-70-2 | 23153-23-3 lookchem.com |

| Molecular Formula | C₃H₂Cl₆ epa.gov | C₃H₂Cl₆ wikipedia.org | C₃H₂Cl₆ | C₃H₃Cl₅ lookchem.com |

| Molecular Weight ( g/mol ) | 250.77 wikipedia.org | 250.77 wikipedia.org | 250.8 | 216.32 lookchem.com |

| Boiling Point (°C) | 219 wikipedia.orgepa.gov | 206 wikipedia.org | >200 (estimated) | 191.3 lookchem.com |

| Density (g/cm³) | 1.73 wikipedia.org | 1.68 wikipedia.org | ~1.704 (analogous) | 1.597 lookchem.com |

| LogKow (Octanol-Water Partition Coefficient) | 3.89 (predicted) epa.gov | No data | No data | No data |

| Water Solubility (g/L) | 6.17e-4 (predicted) epa.gov | No data | No data | No data |

The symmetrical structure of this compound, with two chlorine atoms on each carbon, influences its stability. In contrast, its isomers, like 1,1,1,3,3,3-hexachloropropane, have a different distribution of chlorine atoms, which can affect their reactivity and degradation pathways. wikipedia.org Generally, higher degrees of chlorination lead to greater persistence in the environment. The degradation of these compounds, whether biotic or abiotic, is often a slow process. For example, while petroleum hydrocarbons can biodegrade relatively quickly under aerobic conditions, chlorinated solvents degrade much more slowly, often under anaerobic conditions. epa.gov This persistence, combined with a high octanol-water partition coefficient (LogKow), indicates a potential for bioaccumulation in the food chain.

Environmental Fate, Transport, and Degradation of 1,1,2,2,3,3 Hexachloropropane

Environmental Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or transported. Due to its chemical structure, characterized by a propane (B168953) backbone saturated with six chlorine atoms, 1,1,2,2,3,3-hexachloropropane exhibits considerable stability and resistance to degradation, which contributes to its environmental persistence. mun.cadtic.mil

Hydrolysis is a key abiotic degradation process for many chemical compounds in aquatic environments. For this compound, specific studies have been conducted to determine its rate of hydrolysis. According to a registration dossier from the European Chemicals Agency (ECHA), the hydrolysis half-life of this compound was determined to be 41.9 days at 25°C and a neutral pH of 7. The study, which followed OECD Guideline 111, indicated that the degradation follows pseudo-first-order kinetics. However, it was also noted that the degradation did not follow a typical temperature dependency at pH 4 and pH 7, which required additional testing at 25°C to establish the half-life for the chemical safety assessment.

Table 1: Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Half-life (days) | Guideline |

|---|

The mobility of a chemical in the subsurface is largely governed by its tendency to adsorb to soil and sediment particles. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil organic matter and low mobility, reducing the likelihood of leaching into groundwater. epa.gov

Table 2: Predicted Physicochemical Properties Relevant to Soil Adsorption

| Property | Predicted Value | Source |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 3.89 | U.S. EPA CompTox Dashboard europa.eu |

Bioaccumulation is the process by which a chemical is absorbed by an organism from all routes of exposure, including water and food, leading to a concentration in the organism that is higher than in the surrounding environment. ecetoc.org The potential for a chemical to bioaccumulate is often initially assessed using its LogKow value. Regulatory frameworks such as REACH consider a substance to be potentially bioaccumulative if its BCF is greater than 2000, and a LogKow value above 3 serves as a screening criterion. researchgate.net

With a predicted LogKow of 3.89, this compound exceeds this screening threshold, suggesting a potential for bioaccumulation in aquatic organisms. europa.eu The Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism (like fish) to the concentration in the water at steady state, is a more direct measure. ecetoc.org While specific, experimentally determined BCF values for this compound are not available in the reviewed literature, its properties indicate that it is harmful to aquatic life with long-lasting effects. oasis-lmc.org Studies on other persistent organic pollutants show a correlation between a compound's polarizability and its BCF. mun.ca Research on other hexachloropropane isomers, such as 1,1,1,2,2,3-hexachloropropane, also indicates a potential for bioconcentration. mun.ca

Degradation Pathways in Environmental Matrices

The breakdown of this compound in the environment can occur through various biological and non-biological processes. These degradation pathways are crucial for determining the ultimate fate and persistence of the compound.

Microbial degradation is a significant pathway for the breakdown of many organic pollutants. For chlorinated propanes, research has primarily focused on less chlorinated analogues like 1,2-dichloropropane (B32752) (DCP) and 1,2,3-trichloropropane (B165214) (TCP). Specific studies on the microbial degradation of this compound are scarce. However, the degradation pathways identified for its analogues provide insight into potential mechanisms.

Under anaerobic conditions, some chlorinated propanes can be used as electron acceptors by specific bacteria in a process called reductive dechlorination. mun.ca For example, Dehalogenimonas and some Dehalococcoides species are capable of degrading TCP and DCP. mun.caecetoc.orgresearchgate.net The primary degradation pathway for TCP involves dihaloelimination to form allyl chloride, which is then further degraded. ecetoc.org

Under aerobic conditions, cometabolism is a more likely degradation pathway. In this process, the degradation is facilitated by enzymes that are produced by microorganisms for the metabolism of other compounds (growth substrates). mun.ca For instance, methanotrophs that express soluble methane (B114726) monooxygenase (sMMO) and propane-oxidizing bacteria have been shown to co-oxidize TCP and DCP. mun.ca It is plausible that similar microbial consortia could potentially degrade this compound, although likely at a slow rate due to its high degree of chlorination.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. There is a lack of specific research on the photolytic degradation of this compound. However, some studies on related compounds provide context. For example, photolysis is not considered an important environmental removal process for hexachloroethane, another highly chlorinated alkane. epa.gov Conversely, some research has noted that this compound can be formed as a product during the VUV photolysis of dichloromethane, suggesting the chemical bonds are susceptible to cleavage under high-energy light. researchgate.net Without direct studies, it is difficult to ascertain the environmental significance of photolysis for this compound. Generally, persistent organic pollutants are defined as being resistant to chemical, biological, and photolytic degradation. mun.ca

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1,2,2,3-Hexachloropropane |

| This compound |

| 1,2,3-Trichloropropane (TCP) |

| 1,2-Dichloropropane (DCP) |

| Allyl chloride |

| Dichloromethane |

Electrochemical Degradation as a Chlorination Byproduct

While this compound is not a commonly cited chlorination byproduct in typical water treatment scenarios, the potential for its formation and subsequent degradation exists within industrial contexts, particularly in waste streams from chemical manufacturing. Electrochemical methods present a potential pathway for the degradation of such highly chlorinated, recalcitrant compounds.

The formation of highly chlorinated alkanes can occur during certain industrial chlorination processes. In some cases, byproducts can include a range of multichlorinated propanes and propenes, which are difficult to separate. epa.gov Electrochemical treatment is an advanced oxidation process that can be employed to break down these persistent organic pollutants. The process typically involves the generation of highly reactive species, such as hydroxyl radicals (•OH), at the surface of an anode, which then attack the organic molecule.

For a compound like this compound, electrochemical degradation would likely proceed via reductive dechlorination. In this process, electrons are transferred to the chlorinated molecule, causing the cleavage of carbon-chlorine (C-Cl) bonds and the release of chloride ions. The specific pathway and efficiency of degradation can depend on several factors, including the electrode material, the applied potential, and the composition of the electrolyte solution. For instance, different anode materials, such as Boron-Doped Diamond (BDD) versus thermally decomposed iridium oxide film (TDIROF), can produce different types of byproducts and have varying efficiencies in mineralizing organic compounds. iaea.org

The degradation of similar chlorinated hydrocarbons, such as hexachloroethane, has been studied, and the principles can be applied to this compound. The process often results in the formation of less chlorinated, and often more volatile, intermediate compounds before complete mineralization to carbon dioxide, water, and chloride ions.

Environmental Monitoring and Detection in Complex Mixtures

The detection and quantification of this compound in environmental matrices like water, soil, and air are critical for assessing its fate and transport. Due to its expected low concentrations and the complexity of environmental samples, sophisticated analytical methods are required.

The standard approach for analyzing semivolatile organic compounds like this compound involves gas chromatography (GC) coupled with a sensitive detector.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the confirmatory method of choice for identifying and quantifying this compound. The gas chromatograph separates the compound from other components in the sample mixture, and the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for unequivocal identification. cdc.gov

Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting trace levels of this compound. cdc.govnih.gov However, it is less specific than MS and may require confirmation if other co-eluting chlorinated compounds are present.

Sample Preparation:

Before analysis, the compound must be extracted from the environmental matrix. Common techniques include:

Liquid-liquid extraction for water samples.

Solid-phase extraction (SPE) for water samples.

Soxhlet extraction or ultrasonic extraction for soil and sediment samples.

Purge-and-trap or thermal desorption from adsorbent tubes for air samples. cdc.govnih.gov

A cleanup step is often necessary to remove interfering compounds from the sample extract before it is injected into the GC. cdc.gov The complexity of environmental samples, which can contain numerous other organic compounds, presents a significant challenge. Differentiating between isomers of hexachloropropane, such as 1,1,1,2,3,3-Hexachloropropane (B1656760), requires high-resolution chromatographic separation and careful interpretation of mass spectra.

Ecological Risk Assessment Methodologies

An ecological risk assessment (ERA) for this compound would follow a structured framework to evaluate the potential adverse effects on ecosystems resulting from its presence in the environment. clu-in.orgresearchgate.net The U.S. Environmental Protection Agency (EPA) provides comprehensive guidance for conducting ERAs, which generally consists of three main phases. epa.gov

Toxicological and Biological Investigations of 1,1,2,2,3,3 Hexachloropropane

Mammalian Toxicity Studies

Some sources suggest potential for effects on the liver and nervous system, as well as possible carcinogenicity, but these appear to be general statements based on the broader class of chlorinated hydrocarbons rather than the result of specific studies on this isomer. lookchem.comcymitquimica.com

Specific inhalation toxicity studies detailing parameters such as LC50 (lethal concentration, 50%) values or specific pathological findings from controlled exposure in animal models are not available for 1,1,2,2,3,3-hexachloropropane. The existing GHS classification indicates that the substance may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3). nih.govchemicalbook.com This suggests that inhalation may lead to irritation of the respiratory tract, but without dedicated studies, the specific nature and severity of these effects remain uncharacterized.

There is no available information from specific subchronic (e.g., 90-day) exposure studies for this compound in mammalian species. In contrast, extensive subchronic inhalation studies have been conducted on the isomer 1,1,1,3,3,3-hexachloropropane (B1216839) (HCC-230fa), which identified effects on body weight, liver, and kidneys at certain concentrations. oup.comnih.gov However, these findings are specific to the HCC-230fa isomer and cannot be extrapolated to this compound without further investigation.

Data on the specific systemic toxicity of this compound to target organs is sparse and largely generalized.

While chlorinated hydrocarbons as a chemical class are widely recognized for their potential hepatotoxicity, specific experimental data demonstrating the hepatic effects of this compound are not found in the available literature. oup.com One chemical data source notes potential effects on the liver, but does not cite a specific toxicological study to support this. cymitquimica.com Detailed histopathological examinations of liver tissue following exposure to this specific isomer have not been published.

There are no specific studies or reports indicating that the kidney is a primary target organ for toxicity following exposure to this compound. Studies on other chlorinated propanes have shown renal effects, such as the moderate tubular degeneration reported for 1,1,2,2,3-pentachloropropane (B100383), but similar investigations for this compound are absent from the scientific literature. oup.com

No studies concerning the reproductive or developmental toxicity of this compound are available. In-depth developmental and reproductive toxicity assessments have been performed on its isomer, 1,1,1,3,3,3-hexachloropropane (HCC-230fa), which revealed evidence of maternal and developmental toxicity at an inhalation concentration of 25 ppm. oup.comresearchgate.net The absence of such data for this compound represents a significant gap in its toxicological profile.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables could be generated.

Target Organ Systemic Toxicity

Developmental and Reproductive Toxicology

The potential for 1,1,1,3,3,3-hexachloropropane (HCC-230fa) to induce developmental and reproductive toxicity has been evaluated in studies using laboratory animals. nih.govresearchgate.net Investigations in pregnant rats exposed to the compound revealed evidence of both maternal and fetal effects at specific concentrations. nih.gov

In a developmental toxicity study, mated rats were exposed by inhalation to HCC-230fa. nih.gov Evidence of significant, compound-related maternal and developmental toxicity was observed. nih.govoup.com Maternal toxicity manifested as notable reductions in mean body weight, changes in weight gain, and decreased food consumption. nih.govoup.com

Fetal toxicity was also apparent, characterized by a significant reduction in the mean weight of fetuses. oup.com However, the study found no compound-related effects on the incidence of total resorptions, early delivery, implantation counts, the number of live and dead fetuses, or the fetal sex ratio at any tested exposure level. oup.com

Table 1: Summary of Maternal and Fetal Toxicity Findings for 1,1,1,3,3,3-Hexachloropropane in Rats

| Endpoint | Observation |

|---|---|

| Maternal Body Weight | Significant reduction in mean body weight and weight gain. nih.gov |

| Maternal Food Consumption | Significant reduction. nih.gov |

| Mean Fetal Weight | Significant reduction. nih.gov |

| Implantations & Resorptions | No compound-related effects observed. oup.com |

| Live/Dead Fetus Count | No compound-related effects observed. oup.com |

Exposure to HCC-230fa resulted in a statistically significant increase in fetal malformations and variations. nih.govoup.com The malformations observed included filamentous tail, situs inversus (a congenital condition in which the major visceral organs are reversed or mirrored from their normal positions), and absent vertebrae. nih.govoup.com It was noted that all fetuses exhibiting any malformation had more than one. oup.com

Additionally, a significant increase in fetal variations was documented. oup.com These variations, including rudimentary cervical ribs and delayed ossification of the sternebrae (segments of the sternum), were considered consistent with the decreased fetal weight observed at the same exposure level. nih.govoup.com

Table 2: Fetal Malformations and Variations Associated with 1,1,1,3,3,3-Hexachloropropane Exposure in Rats

| Type | Specific Finding |

|---|---|

| Malformations | Filamentous tail. nih.gov |

| Situs inversus. nih.gov | |

| Absent vertebrae. nih.gov | |

| Variations | Rudimentary cervical ribs. nih.gov |

| Delayed sternebral ossification. nih.gov |

Genotoxicity and Mutagenicity Assessments

The genotoxicity of HCC-230fa was investigated through both in vitro and in vivo assays to assess its potential to damage genetic material. nih.gov

The potential of HCC-230fa to induce gene mutations was evaluated using a bacterial reverse mutation test, commonly known as the Ames test. nih.govfao.org This assay uses specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, to detect mutations that restore their ability to synthesize an essential amino acid. fao.org In these studies, HCC-230fa did not cause an increase in the number of revertant colonies. nih.govoup.com These negative results indicate that under the specific test conditions, the compound is not mutagenic in the bacterial species tested. fao.org

In contrast to the in vitro findings, in vivo genotoxicity studies yielded positive results. nih.gov The micronucleus test, which is widely used to assess chromosomal damage, was conducted in two different species via different routes of administration. nih.govnih.gov One study involved inhalation exposure in rats, while a second study administered the compound via intraperitoneal injection to mice. nih.govresearchgate.net

In both of these micronucleus studies, a significant increase in the frequency of micronucleated erythrocytes (immature red blood cells) was observed. nih.govresearchgate.net The formation of micronuclei indicates that the compound may cause chromosomal damage, as these small nuclei form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov

Mechanistic Insights into Biological Activity

The collective results from toxicological studies provide some insight into the potential mechanisms of 1,1,1,3,3,3-hexachloropropane's biological activity. The positive results in the in vivo micronucleus tests, coupled with the observed testicular effects in other studies, suggest that HCC-230fa affects rapidly dividing cells. nih.govoup.com Concern for potential reproductive and developmental toxicity was also heightened due to the structural similarity of HCC-230fa to 1,2-dibromo-3-chloropropane (B7766517) (DBCP), a compound known for inducing reproductive effects. oup.comoup.com Furthermore, subchronic toxicity studies identified effects in the liver and kidneys of rats, which is generally consistent with findings for other chlorinated propanes. oup.comoup.com The positive findings in mammalian cell assays, in contrast to the negative bacterial mutation assays, suggest that the genotoxic mechanism may be specific to mammalian systems or require metabolic activation pathways absent in the bacteria. nih.govtga.gov.au

Proposed Mechanisms of Toxicity (e.g., bioactivation, free radical formation)

The toxicological profile of this compound is understood to be linked to its metabolic processing. While specific studies on its bioactivation are limited, the mechanisms are likely analogous to those of other highly chlorinated hydrocarbons. A prominent proposed pathway involves the formation of free radicals.

Chemical reactions involving similar chlorinated compounds are known to proceed via free-radical pathways. sci-hub.se For instance, the photochemical formation of this compound from chloroform (B151607) occurs through the combination of secondary radicals, highlighting the compound's involvement in radical processes. koreascience.kr The metabolism of such compounds can generate reactive intermediates that contribute to cellular damage. In the presence of oxygen, these reactions can also lead to the formation of reactive oxygen species like hydrogen peroxide, inducing oxidative stress within the biological system. researchgate.netresearchgate.net

Interactions with Cellular Components and Biological Systems (e.g., proteins, rapidly dividing cells)

The reactivity of this compound and its metabolites allows for interaction with various cellular macromolecules. Research indicates that the compound has been utilized in specific proteomics applications, which inherently involves the study of proteins, suggesting a capacity for interaction with these crucial cellular components. smolecule.com

Furthermore, toxicological studies have revealed that exposure to this compound can have significant effects on developing organisms. smolecule.com Observed effects on rat fetuses suggest a particular vulnerability of rapidly dividing cells, which are characteristic of embryonic and fetal development. smolecule.com The compound's persistence in the environment and potential for long-lasting effects underscore its interactions within broader biological systems. smolecule.com

Comparative Toxicology with Related Chlorinated Hydrocarbons

The toxicity of this compound can be contextualized by comparing it with other chlorinated hydrocarbons. The principles of structure-activity relationships are central to understanding these comparisons, where minor changes in chemical structure can lead to significant differences in toxicological profiles. regulations.gov

Structure-Toxicity Relationships

The toxicity of chlorinated hydrocarbons is intrinsically linked to their molecular structure, including the number and position of chlorine atoms. regulations.gov The unique symmetrical arrangement of chlorine atoms in this compound, with two chlorine atoms on each of the three carbon atoms, distinguishes it from its isomers and influences its reactivity and biological activity. smolecule.com

This high degree of chlorination affects the molecule's physical and chemical properties, which in turn dictates its metabolic fate and toxic potential. smolecule.com Regulatory assessments often use structure-activity relationship models and read-across approaches from known analogs to predict the toxicity of related compounds. regulations.gov This methodology underscores that even subtle differences in structure, such as the placement of a halogen, can result in different toxicological endpoints, such as varying organ toxicities or carcinogenic potential. regulations.gov

Comparison with Chloroethanes and Chloromethanes

While direct comparative studies are scarce, it is established that the rate of reaction with biological molecules, such as hydrated electrons, increases with the number of chlorine atoms, from monochloroethane to hexachloroethane. researchgate.net This suggests that highly chlorinated propanes like this compound would be expected to be highly reactive. Photochemical studies that produce this compound also form various chloroethanes, including 1,1,2,2-tetrachloroethane (B165197) and pentachloroethane, illustrating their chemical relationship. koreascience.kr

Comparison with Other Chlorinated Propane (B168953) Isomers

The positioning of chlorine atoms among isomers of hexachloropropane results in notable differences in their toxicological profiles. The symmetrical structure of this compound contrasts sharply with its asymmetrical isomers, such as 1,1,1,2,3,3-Hexachloropropane (B1656760). Another relevant comparator is 1,2,3-Trichloropropane (B165214), a well-studied chlorinated propane. 1,2,3-Trichloropropane is classified as a carcinogen and is known for its renal and respiratory toxicity in animal studies. The structural differences, particularly the distribution of chlorine atoms across the propane backbone, are critical in determining these toxicological variations.

Interactive Data Table: Comparison of Chlorinated Propane Isomers

| Feature | This compound | 1,1,1,2,3,3-Hexachloropropane | 1,2,3-Trichloropropane |

| CAS Number | 15600-01-8 smolecule.com | 5406-70-2 | 96-18-4 |

| Molecular Formula | C₃H₂Cl₆ smolecule.com | C₃H₂Cl₆ | C₃H₅Cl₃ |

| Chlorine Distribution | Symmetrical: Two Cl atoms on each of the three carbons. | Asymmetrical: Three Cl atoms on C1, one on C2, and two on C3. | One Cl atom on each of the three carbons. |

| Known Toxicity Profile | Toxic effects observed on rat fetuses. smolecule.com | Data limited, but likely hazardous due to high chlorine content. | Classified as a carcinogen; associated with renal and respiratory toxicity. |

Advanced Analytical and Spectroscopic Characterization of 1,1,2,2,3,3 Hexachloropropane

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating 1,1,2,2,3,3-hexachloropropane from complex mixtures and quantifying its presence.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. myskinrecipes.comnih.gov In this technique, the volatile compound is separated from other components in a gas chromatograph before being ionized and detected by a mass spectrometer. The retention time in the gas chromatograph provides an initial identification, which is then confirmed by the mass spectrum. For instance, a DB-5MS column (30 m × 0.25 mm) with a temperature ramp of 40°C/min can be utilized for the separation of chlorinated hydrocarbons like this compound. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a notable top peak at a mass-to-charge ratio (m/z) of 130. nih.gov

The synthesis of this compound can result in the formation of various impurities and byproducts. For example, the photochlorination of 1,1,1,3-tetrachloropropane (B89638) can produce isomers of hexachloropropane and pentachloropropane. google.com GC-MS is also instrumental in identifying these related substances. For example, in the synthesis of related pentachloropropanes, GC/MS analysis revealed the presence of isomers of both pentachloropropane (HCC-240) and hexachloropropane (HCC-230). google.com The presence of isomers like 1,1,1,2,3,3-hexachloropropane (B1656760) can be distinguished from this compound through their different fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. For this compound, due to its symmetrical structure with two chlorine atoms on each of the three carbon atoms, a simplified spectrum is expected. The chemical shifts of the carbon atoms are influenced by the electronegative chlorine atoms. The symmetrical nature of this compound results in a distinct pattern compared to its asymmetrical isomers, such as 1,1,1,2,3,3-hexachloropropane, which would exhibit more complex splitting patterns in their ¹H NMR spectra. While specific chemical shift values for this compound require experimental determination, spectral databases provide reference spectra for this compound. chemicalbook.com

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns.

In mass spectrometry, the molecule is ionized, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. msu.edu For this compound, electron ionization (EI) is a common method. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound, which is approximately 250.75 g/mol . labproinc.com The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and its fragments. msu.edu

The fragmentation of this compound will involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds. Symmetrical isomers like this compound tend to produce more stable parent ions compared to their asymmetric counterparts. Common fragments would include ions resulting from the loss of one or more chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, etc.) and various chlorinated propyl and ethyl fragments. miamioh.educhemguide.co.uk For example, a prominent peak at m/z 130 is observed in the mass spectrum of this compound. nih.gov

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a crucial parameter in ion mobility spectrometry, providing information about the size and shape of an ion in the gas phase. For this compound, predicted CCS values have been calculated using computational models. These predictions are vital for identifying the compound in complex mixtures when coupled with mass spectrometry.

The predicted CCS values for various adducts of this compound have been determined using the CCSbase prediction tool. uni.lu These values, measured in square angstroms (Ų), offer insights into the molecule's gas-phase conformation. uni.lu For instance, the protonated molecule, [M+H]⁺, has a predicted CCS of 149.1 Ų, while the sodiated adduct, [M+Na]⁺, is slightly larger at 155.1 Ų. uni.lu The table below summarizes the predicted CCS values for a range of common adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.83605 | 149.1 |

| [M+Na]⁺ | 270.81799 | 155.1 |

| [M-H]⁻ | 246.82149 | 142.7 |

| [M+NH₄]⁺ | 265.86259 | 163.9 |

| [M+K]⁺ | 286.79193 | 151.5 |

| [M+H-H₂O]⁺ | 230.82603 | 148.4 |

| [M+HCOO]⁻ | 292.82697 | 139.0 |

| [M+CH₃COO]⁻ | 306.84262 | 196.2 |

| [M+Na-2H]⁻ | 268.80344 | 147.9 |

| [M]⁺ | 247.82822 | 143.9 |

| [M]⁻ | 247.82932 | 143.9 |

Source: PubChemLite. uni.lu

The development of accurate CCS prediction models is an active area of research. unizar.essemanticscholar.org Machine learning algorithms, such as support vector machines (SVM), have shown promise in predicting CCS values for a wide range of molecules, including halogenated compounds. unizar.es These models are trained on large datasets of experimentally determined CCS values and molecular descriptors to improve their predictive accuracy. unizar.essemanticscholar.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. nih.govsu.se IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. nih.gov For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. nih.gov

Conformational Analysis using Spectroscopic Data

Vibrational spectroscopy is a powerful tool for conformational analysis. researchgate.net For flexible molecules like this compound, multiple conformers may exist in the liquid phase. By analyzing the IR and Raman spectra in different states (liquid, solid, and in various solvents), it is possible to identify the number of conformers present and deduce their likely structures. researchgate.net For instance, studies on similar halogenated propanes have shown that some conformers may be excluded due to steric hindrance, such as parallel chlorine-chlorine interactions. researchgate.net The analysis of torsional modes, typically found in the far-IR and low-frequency Raman regions, is also crucial for understanding conformational dynamics. researchgate.net

Method Validation for Analytical Purity and Trace Analysis

The validation of analytical methods is essential to ensure their fitness for purpose, providing confidence in the accuracy and reliability of the results. eurachem.org For determining the purity of this compound and quantifying trace impurities, robust and validated analytical methods are required. europa.eu

Linearity and Recovery Studies

Linearity and recovery are critical parameters in method validation. europa.eu Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. europa.eu This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r) of the resulting calibration curve, which should ideally be greater than 0.99. europa.eu

Recovery studies are performed to determine the accuracy of the method by measuring the amount of analyte that can be extracted from a sample matrix. europa.eu This is often done by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. europa.eu For impurities, the standard addition method is an acceptable approach for determining recovery. europa.eu

Limit of Detection (LOD) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. europa.eu The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a specified level of precision and accuracy. europa.eu For the analysis of relevant impurities, the analytical method must be validated at a level at least 20% lower than the specification limit for that impurity. europa.eu While the experimental determination of the LOQ for impurities in a technical active substance may not always be required, the LOQ must be reported and determined for relevant impurities in formulated products. europa.eu

Computational Chemistry and Molecular Modeling Studies of 1,1,2,2,3,3 Hexachloropropane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of chemical compounds.

The propane (B168953) backbone of 1,1,2,2,3,3-hexachloropropane allows for rotation around its carbon-carbon single bonds, leading to the potential for multiple conformational isomers (rotamers). Conformational analysis aims to identify the stable geometries of a molecule and determine their relative energies.

While specific DFT studies detailing the complete conformational energy landscape of this compound are not extensively documented in publicly available literature, general principles from studies on related molecules can be applied. For heavily chlorinated propanes, the large size of the chlorine atoms introduces significant steric hindrance. This crowding suggests that standard staggered conformations may be energetically unfavorable due to repulsive interactions between adjacent chlorine atoms researchgate.net. It is probable that the molecule adopts a compromise, non-staggered conformation to minimize these (1:2) and (1:3) parallel interactions researchgate.net.

For comparison, ab initio and DFT calculations on simpler chlorinated alkanes like 1,2-dichloropropane (B32752) and 1,3-dichloropropane (B93676) have successfully identified multiple stable conformers (e.g., gauche and anti) and calculated the energy barriers for their interconversion researchgate.net. Such studies, often combining computational results with spectroscopic data, are crucial for a complete assignment of vibrational modes and understanding the molecule's behavior in different phases researchgate.netnih.gov.

DFT calculations are instrumental in mapping reaction pathways by identifying and characterizing transition states—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. General computational chemistry tutorials and studies demonstrate the methodology for calculating transition states for various reaction types, such as elimination or substitution, using DFT youtube.comresearchgate.net. These calculations can elucidate reaction mechanisms, predict product selectivity, and explain how factors like catalysts or solvent stabilize or destabilize the transition state structure researchgate.netmdpi.com.

While this compound can be involved in chemical reactions, specific DFT studies on the transition state stabilization for its reactions are not readily found. However, the principles are well-established. For instance, in dehydrochlorination reactions, DFT could be used to model the transition state for the removal of HCl, providing insights into whether the reaction proceeds through a concerted or stepwise mechanism.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are classical simulation methods that treat molecules as collections of atoms held together by springs (bonds). These computationally efficient methods are ideal for studying the dynamic behavior of large systems over time.

Molecular dynamics simulations can provide atomistic insights that are used to predict macroscopic physical and chemical properties. By simulating the movement and interactions of many molecules over time, properties like density, boiling point, and viscosity can be estimated. The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides a collection of such properties for this compound, many of which are derived from predictive models.

Below is an interactive data table summarizing some of the predicted macroscopic properties for this compound.

Table 1: Predicted Macroscopic Properties of this compound. Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov

The behavior of this compound as a solvent, particularly in confined spaces like molecular cages, can be investigated using MD simulations. Such studies are relevant to the development of "porous liquids," where cage-like molecules are dissolved in a solvent that is too large to block the cage's pores.

In research on porous organic cage (POC) systems, this compound was used as a solvent. rsc.org MD simulations in this context help understand the complex solvent-cage interaction dynamics. rsc.org It was determined through a computational algorithm that this compound was not size-excluded from the cavities of the specific porous organic cage mixture being studied. rsc.org This finding is crucial for rationally designing porous liquids, as the solvent's ability to permeate the cage structure without blocking it is a key requirement. The dynamics of these interactions, such as the rate of guest exchange and the influence of the solvent on the cage's conformation, are active areas of computational research. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their biological activity or physical properties, respectively. researchgate.net These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals. nih.gov

For chlorinated alkanes, QSAR models have been developed to link molecular descriptors—such as the number of chlorine atoms (NCl), the number of carbon atoms (NC), and the energy of the highest occupied molecular orbital (EHOMO)—to properties like the energy of the lowest unoccupied molecular orbital (ELUMO), which can be an indicator of reactivity. researchgate.net A robust model for chlorinated alkanes demonstrated that the number of chlorine atoms was the most significant contributor to the ELUMO value. researchgate.net

In the context of risk assessment, this compound has been considered as a potential analog for other chlorinated compounds in read-across studies, a method related to QSAR. regulations.gov Furthermore, QSPR approaches have successfully used molecular similarity measures based on topological indices to estimate properties like the normal boiling point for a large set of haloalkanes, including this compound. researchgate.net These computational tools are vital for filling data gaps and prioritizing chemicals for further experimental testing.

Prediction of Biological Activity and Environmental Fate

Computational models are instrumental in forecasting the biological and environmental interactions of chemical compounds. For this compound, these predictions are based on its structural and physicochemical properties.

Recent studies have utilized computational workflows to predict the suitability of various solvents, including this compound, for specific applications like the formation of type II porous liquids. rsc.org In one such study, a size-exclusivity prediction algorithm was developed and validated. rsc.org This algorithm correctly predicted that this compound would not be size-excluded from the cavities of a scrambled porous organic cage (POC) mixture. rsc.org The prediction was based on the Kernel Density Estimate (KDE) overlap, a metric that assesses the similarity in size between the solvent molecule and the pore carrier's cavity window. rsc.org A higher KDE overlap suggests a lower likelihood of size-exclusion. rsc.org

The environmental fate of this compound is also a subject of computational investigation. Due to its persistence, there is concern about its potential for long-lasting effects on ecosystems. smolecule.com Computational models can help predict its distribution and persistence in various environmental compartments.

Table 1: Computational Predictions for this compound in a Porous Liquid System

| Parameter | Predicted Value/Outcome | Methodology | Reference |

| Size-Exclusivity | Not size-excluded | Size-exclusivity prediction algorithm | rsc.org |

| KDE Overlap | 0.292 | Kernel Density Estimate (KDE) overlap analysis | rsc.org |

| Solubility in POC Mixture | Poor (<50 mg/mL) | Experimental measurement | rsc.org |

Molecular Similarity and Topological Indices

The principle of molecular similarity, which posits that structurally similar molecules are likely to have similar properties, is a cornerstone of computational chemistry. This concept is quantified using various molecular descriptors, including topological indices, which are numerical values derived from the molecular graph.

In a study focused on estimating the normal boiling points of haloalkanes, this compound was included in a dataset of 267 compounds. scispace.com The study employed a similarity method based on fifty-nine topological indices to quantify molecular similarity and dissimilarity in terms of Euclidean distances in an eight-dimensional principal component space. scispace.com This approach highlights the utility of topological indices in predicting the physicochemical properties of compounds like this compound. scispace.com

The U.S. Environmental Protection Agency (EPA) has also utilized computational tools to identify analogs for chemical risk assessments. In a draft risk evaluation for 1,1-dichloroethane, this compound was identified as a potential analog based on structural similarity. regulations.gov Tools like the OECD QSAR Toolbox and Generalized Read-Across (GenRA) are employed to quantify the structural similarity of candidate analogs. regulations.gov

Table 2: Molecular Descriptors and Similarity Data for this compound

| Descriptor/Parameter | Value | Context of Study | Reference |

| Normal Boiling Point (Experimental) | 218.5 °C | Estimation of boiling points of haloalkanes | scispace.com |

| Normal Boiling Point (Estimated) | 201.4 °C | Estimation of boiling points of haloalkanes | scispace.com |

| Tanimoto Coefficient | 0.4375 | Analog identification for risk assessment | regulations.gov |

Computational Approaches for Reactivity Prediction

Computational methods are also employed to predict the chemical reactivity of molecules. These predictions are often based on the electronic structure and steric properties of the compound.

The reactivity of this compound is influenced by steric and electronic effects arising from its symmetrical structure. Molecular mechanics calculations have been used to study the conformational preferences and torsional potentials of a series of symmetrically halogenated propanes, providing insights into their structural dynamics. researchgate.net For halogenated propenes, molecular mechanics calculations have been used to determine torsional potentials and conformational structures, with some predictions indicating that the low-energy conformation may differ from what is suggested by simple molecular models. researchgate.net

Group contribution methods, combined with neural networks, have been developed to predict key properties like critical temperature, critical pressure, and normal boiling temperature for halogenated organic fluids. researchgate.netdtu.dk These models are crucial for assessing the potential of new environmentally friendly fluids. researchgate.netdtu.dk

Table 3: Computationally Derived Properties Related to Reactivity for this compound

| Property | Predicted Value | Computational Method | Reference |

| Rotatable Bond Count | 2 | Not specified | finetechnology-ind.com |

| Complexity | 76.3 | Not specified | finetechnology-ind.com |

| Topological Polar Surface Area | 0 Ų | Not specified | finetechnology-ind.com |

| Flash Point | 93.7 °C | Not specified | finetechnology-ind.com |

| Boiling Point | 230.1 °C at 760 mmHg | Not specified | finetechnology-ind.com |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate

As a highly chlorinated molecule, 1,1,2,2,3,3-hexachloropropane serves as a crucial starting material or intermediate in the synthesis of other valuable chemical compounds. smolecule.com Its reactivity, stemming from the presence of six chlorine atoms, allows for a variety of chemical transformations.

Synthesis of Fluorinated Hydrocarbons (e.g., Hexafluoropropane)

One of the primary applications of this compound is in the production of fluorinated hydrocarbons, such as hexafluoropropane. smolecule.com The process typically involves a halogen exchange reaction, where the chlorine atoms in the hexachloropropane molecule are replaced with fluorine atoms. This is often achieved through catalytic hydrofluorination. google.com For instance, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) can be produced by reacting 1,1,1,3,3,3-hexachloropropane (B1216839) with hydrogen fluoride (B91410) at high temperatures in the presence of a trivalent chromium catalyst. innospk.com

Fluorinated hydrocarbons like hexafluoropropane have a wide range of industrial applications, including their use as refrigerants, fire suppressants, and blowing agents for polymer foams, owing to their desirable physical and chemical properties. google.comsci-hub.se

Production of Other Chlorinated Compounds

Beyond fluorination, this compound is also a precursor for the synthesis of other specialized chlorinated compounds. smolecule.com For example, it can be used to produce various chlorinated propenes through dehydrochlorination reactions. These chlorinated propenes, in turn, serve as monomers or intermediates in the production of polymers and other fine chemicals. The specific reaction conditions, such as the choice of catalyst and temperature, can be tailored to yield the desired chlorinated derivative.

Applications in Proteomics Research

The study of proteins, known as proteomics, is a complex and vital field of biological research. This compound has found a niche application in this area due to its unique interactions with proteins and its ability to modify the solvent environment. smolecule.com

Interaction with Proteins and Solvent Environment Modification

In proteomics, understanding the structure and function of proteins is paramount. The interaction of small molecules with proteins can provide valuable insights into their biological roles. This compound's highly chlorinated nature can influence its interactions with proteins. smolecule.com It is hypothesized that its ability to modify the solvent environment or its reactivity with specific amino acid side chains could be key to its utility in this field. smolecule.com

Research in this area often involves techniques like proteome-wide thermal shift assays (PISA), which can identify interactions between chemicals and proteins by observing changes in protein stability. diva-portal.org While direct, detailed mechanisms of this compound's interaction with specific proteins are still under investigation, its use in these screening methods highlights its potential as a tool for probing protein structure and function.

Use in Porous Liquid Solutions and Solvent Design

A novel and exciting application of this compound lies in the burgeoning field of porous liquids. These are liquids that contain permanent, empty pores, offering unique properties for gas storage and separation.

Pore-Carrier Solubility and Size-Exclusion Properties

Type II porous liquids consist of a porous molecular species (a "pore carrier") dissolved in a solvent that is too large to enter the pores of the carrier. rsc.org The selection of the right solvent is critical, as it must effectively dissolve the pore carrier without blocking its intrinsic porosity.

Recent research has identified this compound as a solvent that is not size-excluded from the cavities of a particular scrambled porous organic cage (POC) mixture. rsc.orgrsc.org This finding is significant for the rational design of porous liquids. By understanding which solvents can and cannot enter the pores of a given carrier, scientists can make more informed decisions in creating functional porous liquid systems.

A computational method known as the Kernel Density Estimate (KDE) overlap is used to predict size-exclusivity. rsc.org Experimental gas uptake results have corroborated these predictions. rsc.org For instance, in one study, this compound had a KDE overlap of 0.292 and was found to not be size-excluded, further validating the predictive power of this metric. rsc.orgrsc.org

Table 1: Investigated Solvents and their Size-Exclusion Properties

| Solvent | KDE Overlap | Size-Exclusion from Scrambled 3³:1³³-R POC |

|---|---|---|

| 2'-hydroxyacetophenone | 0.260 | Size-excluded |

| Hexachloropropene | 0.264 | Size-excluded |

| This compound | 0.292 | Not size-excluded |

| Perchloroethylene | 0.349 | Not size-excluded |

Data sourced from a recent study on porous liquid solutions. rsc.orgrsc.org

This detailed understanding of solvent behavior at the molecular level is crucial for advancing the design of new materials with tailored properties for applications in gas storage, catalysis, and separations.

Future Research Directions and Emerging Areas in 1,1,2,2,3,3 Hexachloropropane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of polychlorinated alkanes often involves harsh conditions and the use of hazardous reagents. Future research will increasingly focus on the development of novel and sustainable synthetic routes to 1,1,2,2,3,3-hexachloropropane that align with the principles of green chemistry.

Key areas of investigation will include:

Catalytic Innovations: The exploration of novel catalyst systems is paramount. For instance, the synthesis of the related 1,1,1,3,3,3-hexachloropropane (B1216839) can be achieved through the addition reaction of vinylidene chloride and carbon tetrachloride using a copper-based catalyst. Future work could adapt and refine such catalytic systems for the specific synthesis of this compound, focusing on catalysts that offer high selectivity and can be easily recovered and reused. A Chinese patent suggests a production method for 1,1,1,3,3,3-hexachloropropane using copper nitrate (B79036) and ethanolamine (B43304) as a catalyst system, which reportedly improves the conversion rate. Investigating analogous systems for this compound could be a fruitful avenue.

Alternative Reaction Media: Moving away from conventional volatile organic solvents towards more environmentally benign alternatives such as ionic liquids, supercritical fluids, or even solvent-free conditions will be a critical aspect of sustainable synthesis.

| Research Focus | Potential Advantages |

| Novel Catalyst Development | Higher selectivity, improved yield, catalyst recyclability |

| Green Solvents | Reduced environmental impact, improved process safety |

| Photochemical/Electrochemical Synthesis | Milder reaction conditions, reduced energy consumption |

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient chemical transformations. Future research will delve into the intricate details of its complex reactions.

Photochemical Reactions: The study of photochemical reactions, such as photochlorination, offers a pathway to selectively introduce additional chlorine atoms. Future investigations will likely employ advanced spectroscopic techniques and computational modeling to elucidate the nature of the excited states and the reaction intermediates involved in these processes. Understanding the quantum yield and the factors that influence it will be a key objective.

Dehydrochlorination and Elimination Reactions: The removal of hydrogen chloride (dehydrochlorination) from polychlorinated alkanes is a fundamental reaction. Future studies will focus on a detailed kinetic and thermodynamic analysis of these elimination pathways, exploring the influence of different bases, catalysts, and reaction conditions on the formation of various chlorinated propene isomers.

Reaction Kinetics and Thermodynamics: A comprehensive investigation into the kinetics and thermodynamics of key reactions will provide invaluable data for process optimization and reactor design. This will involve experimental measurements of reaction rates and equilibrium constants, complemented by theoretical calculations.

Advanced Environmental Remediation Strategies

The persistence of chlorinated hydrocarbons in the environment necessitates the development of effective and sustainable remediation technologies. Future research in this area will focus on innovative strategies for the removal and degradation of this compound from contaminated sites.

Given its structural similarity to other recalcitrant chlorinated propanes like 1,2,3-trichloropropane (B165214) (TCP), research into its remediation can draw parallels. TCP is known for its persistence in groundwater.

Potential advanced remediation strategies include:

In Situ Bioremediation: This approach utilizes microorganisms to break down contaminants in place. Research will focus on identifying and engineering microbial consortia or enzymes capable of degrading this compound. This could involve both anaerobic reductive dechlorination and aerobic cometabolism. For instance, propane-oxidizing bacteria have shown potential in degrading TCP through cometabolism.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to mineralize organic pollutants. Future studies will explore the efficacy of various AOPs, including ozonation, Fenton-like reactions, and photocatalysis, for the complete destruction of this compound.

In Situ Chemical Reduction (ISCR): ISCR involves the introduction of a reducing agent to the subsurface to degrade chlorinated solvents. The use of zero-valent metals, such as iron or zinc, has shown promise for the remediation of other chlorinated compounds and could be adapted for this compound.

Thermal Remediation: This involves heating the contaminated soil or groundwater to enhance the volatilization and destruction of contaminants. Research will aim to optimize the energy efficiency and minimize the environmental impact of thermal treatment methods.

| Remediation Technology | Mechanism | Research Focus |

| In Situ Bioremediation | Microbial degradation | Identification of effective microbial strains, optimization of environmental conditions |

| Advanced Oxidation Processes | Generation of reactive oxygen species | Catalyst development, process efficiency |

| In Situ Chemical Reduction | Reductive dechlorination | Novel reducing agents, long-term effectiveness |

| Thermal Remediation | Volatilization and thermal destruction | Energy efficiency, byproduct management |

Comprehensive Mechanistic Toxicology and Biomarker Identification

A thorough understanding of the toxicological profile of this compound is essential for assessing its potential risks to human health and the environment. Future research will move beyond standard toxicity testing to elucidate the underlying molecular mechanisms of its toxicity and to identify reliable biomarkers of exposure and effect.

Metabolic Pathway Analysis: Investigating the metabolic fate of this compound in biological systems is a priority. For the related compound 1,2,3-trichloropropane, metabolism is known to proceed via oxidative transformation by cytochrome P-450 or conjugation with glutathione. Similar pathways will be investigated for this compound to identify its metabolites and understand their potential toxicity.

Molecular Toxicity Pathways: Research will focus on identifying the specific molecular pathways that are perturbed by exposure to this compound. This will involve the use of high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) to identify changes in gene expression, protein levels, and metabolic profiles. This approach can help pinpoint the key events leading to adverse health outcomes.

Biomarker Discovery and Validation: A critical goal is the identification and validation of sensitive and specific biomarkers of exposure and effect. These biomarkers, which could be parent compounds, metabolites, or specific molecular changes in accessible biological matrices (e.g., blood, urine), will be invaluable for monitoring human exposure and for early detection of potential health risks.

Exploration of New Materials Science Applications

While the current applications of this compound are limited, its unique chemical and physical properties suggest potential for its use as a building block or additive in advanced materials. Future research will explore these untapped possibilities.

Polymer Synthesis and Modification: Chlorinated alkanes, more broadly known as chlorinated paraffins, are used as plasticizers and flame retardants in polymers like polyvinyl chloride (PVC) and rubber. Future research could investigate the incorporation of this compound into polymer backbones or as a modifying agent to impart specific properties such as enhanced thermal stability, flame retardancy, or chemical resistance.

Precursor for Novel Materials: The high chlorine content and specific stereochemistry of this compound could make it a valuable precursor for the synthesis of novel fluorinated materials or other specialty chemicals with unique properties.

Dielectric Fluids and Lubricants: The high density and stability of polychlorinated compounds have historically led to their use as dielectric fluids and lubricants. While environmental concerns have curtailed many of these uses, research into new formulations with improved environmental profiles, potentially incorporating this compound, could be a long-term prospect.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation is a powerful driver of scientific discovery. Future research on this compound will increasingly rely on this integrated approach.

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) and other computational methods will be employed to predict the molecular properties, reaction pathways, and spectroscopic signatures of this compound and its derivatives. These theoretical predictions can guide experimental design and provide a deeper understanding of reaction mechanisms at the atomic level.

Predictive Toxicology: Computational models, such as quantitative structure-activity relationship (QSAR) models, will be developed to predict the toxicity of this compound and its potential metabolites, helping to prioritize experimental testing and risk assessment efforts.

Data-Driven Discovery: The use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies will facilitate the discovery of new catalysts, reaction conditions, and material applications for this compound.

Q & A

Q. Which computational tools are best suited for modeling the environmental fate of this compound?

- Methodological Answer : Use EPI Suite for partition coefficients (log Kow) and biodegradability predictions. Molecular dynamics simulations (e.g., GROMACS) can model soil mobility, while Gaussian software calculates thermodynamic stability of degradation products .

Q. How can isotopic tracing clarify degradation pathways in environmental matrices?

- Methodological Answer : Synthesize ¹³C-labeled analogs and track mineralization via LC-MS/MS in soil microcosms. Compare with stable isotope probing (SIP) to identify microbial consortia involved in degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.